molecular formula C5H9NO3 B1313022 Morpholine-4-carboxylic Acid CAS No. 50881-96-4

Morpholine-4-carboxylic Acid

カタログ番号: B1313022
CAS番号: 50881-96-4
分子量: 131.13 g/mol
InChIキー: STUHQDIOZQUPGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholine-4-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives. It is characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Morpholine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Morpholine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to promote the formation of the this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as:

  • Continuous feeding of reactants into a reactor.
  • Controlled heating and stirring to maintain optimal reaction conditions.
  • Purification of the product through crystallization or distillation.

化学反応の分析

Types of Reactions: Morpholine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into morpholine derivatives with different functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced morpholine derivatives with various functional groups.

    Substitution: Esters, amides, and other substituted morpholine derivatives.

科学的研究の応用

Morpholine-4-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of morpholine-4-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives have been shown to inhibit enzymes such as cathepsin S, which plays a role in various biological processes . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

類似化合物との比較

Morpholine-4-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolidine-4-carboxylic acid: Both compounds have a similar ring structure, but pyrrolidine lacks the oxygen atom present in morpholine.

    Piperidine-4-carboxylic acid: Piperidine also has a six-membered ring with a nitrogen atom, but it does not contain an oxygen atom like morpholine.

    Oxazolidine-4-carboxylic acid: This compound has a five-membered ring with both nitrogen and oxygen atoms, differing in ring size from morpholine.

Uniqueness: this compound is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

Morpholine-4-carboxylic acid (MCA) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, synthesis, and potential therapeutic uses, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a morpholine ring—a six-membered ring containing both nitrogen and oxygen—along with a carboxylic acid group. Its chemical formula is C5H9NO3\text{C}_5\text{H}_9\text{NO}_3 and its CAS number is 50881-96-4. The presence of both nitrogen and oxygen atoms contributes to its unique chemical reactivity and biological interactions.

Synthesis of this compound

MCA can be synthesized through various methods, including:

  • Reaction with Chloroacetic Acid : Morpholine reacts with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to yield MCA.
  • Alternative Synthetic Routes : Other methods include the use of different acylating agents or modifications of existing morpholine derivatives.

Antimicrobial Properties

MCA and its derivatives have been investigated for their antimicrobial activities against various pathogens. Notably, studies have shown that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 1: Antibacterial Activity of Morpholine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound 5aS. aureus64Good
Compound 5aE. coli128Moderate
Compound 5bMRSA>256Weak
Compound 5aBacillus subtilis>256Weak

The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness, with some compounds showing promising antibacterial properties comparable to standard antibiotics like ampicillin and gentamicin .

The mechanism by which MCA exerts its biological effects often involves enzyme inhibition. For instance, certain derivatives have been shown to inhibit cathepsin S, an enzyme implicated in various pathological processes, including cancer and inflammation. This inhibition can disrupt cellular functions, leading to antimicrobial effects.

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of several MCA derivatives against multiple bacterial strains using agar diffusion methods. The results demonstrated that modifications to the morpholine structure could enhance antibacterial potency, particularly against S. aureus and E. coli .
  • Cytotoxicity Studies : Further investigations into the cytotoxicity of these compounds revealed that while some exhibited low cytotoxicity in mouse macrophage cell lines (RAW 264.7), they maintained effective antibacterial activity, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings

Recent studies have highlighted the potential of MCA in drug development:

  • Pharmaceutical Applications : MCA has been explored as a building block in synthesizing more complex molecules for drug development .
  • Therapeutic Potential : Its derivatives are being researched for their roles in treating infectious diseases due to their ability to inhibit bacterial growth effectively .

特性

IUPAC Name

morpholine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHQDIOZQUPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431421
Record name Morpholine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50881-96-4
Record name Morpholine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By proceeding in a similar manner to that described in Example 20 above but using N-hydroxy-propionamidine instead of N-hydroxy-benzamidine in step 1, there was prepared morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide. 1H NMR (DMSO): 8.73 (d, J=6.4 Hz, 1H), 7.40–7.33 (m, 5H), 7.01 (d, J=8 Hz, 1H), 4.88–4.82 (m, 1H), 4.71–4.65 (m, 1H), 4.47 (s, 2H), 3.57–3.24 (m, 10H), 2.81 (q, J=7.6 Hz, 2H), 1.99–1.88 (m, 1H), 1.75–1.64 (m, 1H), 1.26 (t, J=7.6 Hz, 3H), 0.92 (t, J=7.6 Hz, 3H). MS: (M++1) 522.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound is prepared from morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride and 4-morpholine carbonyl chloride in the presence of a tertiary amine base such as N-methylmorpholine in a solvent such as methylene chloride.
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.1 g of 4-methoxy-7-[2-(6-methyl-pyridin-3-yl)-thiazol-4-yl]-benzothiazol-2-ylamine (0.00028 Mol) were dissolved in dioxane (2 ml) and treated with 0.047 ml triethylamine (0.00034 Mol) and 0.164 ml of phosgene (20% in toluene) (0.00031 Mol). After stirring for 2 hrs. at room temperature 0.122 ml of morpholine (0.0014 Mol) were added and the whole mixture was stirred for 16 hrs. at ambient temperature. Upon addition of water (5 ml) a precipitation formed, which was filtered, washed with water and dried. This crude material was triturated with hot MeOH and after cooling to room temperature filtered. The filtrate was evaporated and the residue subjected to column chromatography (silicagel, CH2Cl2/MeOH+1% NH4OH). The title compound was obtained as a light yellow solid (7%); MS (ISP): m/e=468 (M+H+).
Name
4-methoxy-7-[2-(6-methyl-pyridin-3-yl)-thiazol-4-yl]-benzothiazol-2-ylamine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.047 mL
Type
reactant
Reaction Step Two
Quantity
0.164 mL
Type
reactant
Reaction Step Two
Quantity
0.122 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of (R)-3-[2-(1,1-difluoro-methoxy)-phenylmethanesulfonyl]-2-[(1-morpholin-4-ylmethanoyl)amino]propionic acid (200 mg, 0.473 mmol), provided as in Reference 1, in CH2Cl2 (3 mL) was combined with HATU (270 mg, 0.71 mmol), HOAt (64.3 mg, 0.473 mmol), 4-amino-1-methyl-piperidine-4-carbonitrile (98 mg, 0.71 mmol), N-methylmorpholine (0.156 mL, 1.42 mmol) and them DMF (3 mL) to obtain a homogenous solution. The mixture was stirred at room temperature for 16 hours, diluted with ethyl acetate (150 mL), washed with saturated aqueous NaHCO3 and then brine, dried (MgSO4) and concentrated. The product was purified from the residue by flash chromatography to provide morpholine-4-carboxylic acid {(R)-1-(4-cyano-1-methyl-piperidin4-ylcarbamoyl)-2-[2-(1,1-difluoro-methoxy-phenylmethanesulfonyl]-ethyl}-amide. 1H NMR: (DMSO) 8.62 (s, 1H), 7.51-7.23 (m, 4H), 7.13 (t, JH,F=74 Hz, 1H), 7.06 (d, J=8.6 Hz, 1H), 4.70 (m, 1H), 4.57 (s, 2H), 3.57-3.25 (m, 10 H), 2.62-1.82 (m, 1H).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
64.3 mg
Type
reactant
Reaction Step Two
Quantity
98 mg
Type
reactant
Reaction Step Three
Quantity
0.156 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Morpholine-4-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Morpholine-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Morpholine-4-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Morpholine-4-carboxylic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。